molecular formula C16H12F2N2OS B2764281 (E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one CAS No. 327077-26-9

(E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one

Cat. No.: B2764281
CAS No.: 327077-26-9
M. Wt: 318.34
InChI Key: HSBFMPCYFMWBFX-UHFFFAOYSA-N
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Description

(E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H12F2N2OS and its molecular weight is 318.34. The purity is usually 95%.
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Biological Activity

(E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention due to its diverse biological activities. This compound features a thiazolidinone core, which is known for its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

 E 5 4 fluorobenzyl 2 4 fluorophenyl imino thiazolidin 4 one\text{ E 5 4 fluorobenzyl 2 4 fluorophenyl imino thiazolidin 4 one}

This structure includes a thiazolidine ring with specific substitutions that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Cytotoxicity : Research has demonstrated that derivatives exhibit cytotoxic effects on ovarian (SKOV3) and cervical (HeLa) cancer cell lines. The compound's modifications influence its potency, with certain derivatives achieving IC50 values in the low micromolar range, indicating strong cytotoxic potential against these cell lines .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation. Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways in cancer cells .

Antimicrobial Activity

Thiazolidin-4-one derivatives have also been evaluated for their antimicrobial properties:

  • Activity Spectrum : Compounds structurally related to this compound have demonstrated activity against various Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 62.5 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .
CompoundMIC (µg/mL)Bacterial Strain
4f31.25Candida glabrata
4b62.5Klebsiella pneumoniae
2e<31.25E. coli

Anti-inflammatory and Other Activities

Thiazolidinone derivatives are also recognized for their anti-inflammatory properties. They have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . Additionally, some studies suggest potential applications in treating diabetes due to their interaction with PPARγ receptors .

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on HeLa cells, revealing that certain compounds induced apoptosis at concentrations as low as 10 µM, showcasing their potential as effective anticancer agents .
  • Antimicrobial Screening : Another investigation screened multiple thiazolidine derivatives against a panel of bacterial strains, finding that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity compared to standard antibiotics .

Properties

IUPAC Name

2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBFMPCYFMWBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326832
Record name 2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669313
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327077-26-9
Record name 2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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